

# Chroman-5-amine hydrochloride properties and handling.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Chroman-5-amine

Cat. No.: B3037614

[Get Quote](#)

An In-Depth Technical Guide to **Chroman-5-amine** Hydrochloride for Advanced Research Applications

## Introduction

**Chroman-5-amine** hydrochloride (CAS No: 1965309-15-2) is a heterocyclic amine that has emerged as a pivotal structural motif and key building block in modern medicinal chemistry.<sup>[1]</sup> Its rigid bicyclic framework, composed of a dihydropyran ring fused to a benzene ring, provides a well-defined three-dimensional geometry, making it an attractive scaffold for designing targeted therapeutic agents. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of synthetic and biological applications.

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive technical overview of **Chroman-5-amine** hydrochloride. We will delve into its physicochemical properties, provide field-proven protocols for its synthesis and purification, explore its chemical reactivity, and detail the critical safety and handling procedures required for its management in a laboratory setting. The primary focus will be on its role as a crucial intermediate in the development of dual orexin receptor antagonists (DORAs), a contemporary class of therapeutics for insomnia, where the amine functionality is instrumental for achieving high-affinity receptor binding.

## Section 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. **Chroman-5-amine** hydrochloride is typically supplied as a white to off-white crystalline powder. The hydrochloride salt form is deliberately chosen to improve the compound's handling characteristics compared to the free base, which exists as an oil.<sup>[2]</sup> This salt formation protonates the primary amine, rendering the molecule more polar and thus highly soluble in water (>100 mg/mL) and other polar solvents, a significant advantage for both reaction setup and formulation studies. However, this increased polarity also makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere. This necessitates storage in a desiccated, inert environment to maintain its integrity and purity.

**Table 1: Key Physicochemical Properties of Chroman-5-amine Hydrochloride**

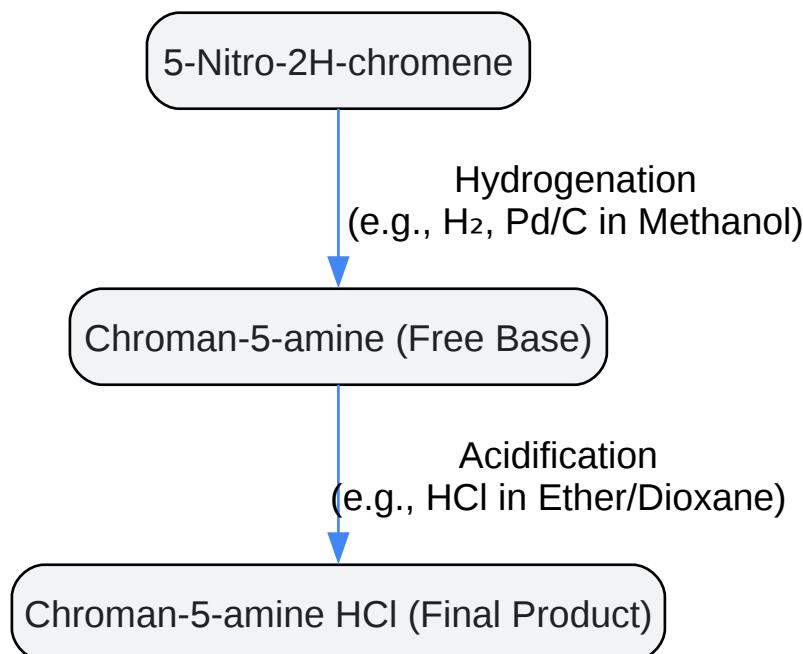
| Property           | Value                               | Source(s) |
|--------------------|-------------------------------------|-----------|
| CAS Number         | 1965309-15-2                        | [1]       |
| Molecular Formula  | C <sub>9</sub> H <sub>12</sub> CINO | [1]       |
| Molecular Weight   | 185.65 g/mol                        |           |
| Appearance         | White crystalline powder/solid      |           |
| Melting Point      | 180-185 °C (with decomposition)     |           |
| Solubility         | High water solubility (>100 mg/mL)  |           |
| Purity (Typical)   | ≥95%                                |           |
| Storage Conditions | 2-8 °C, under inert atmosphere      |           |

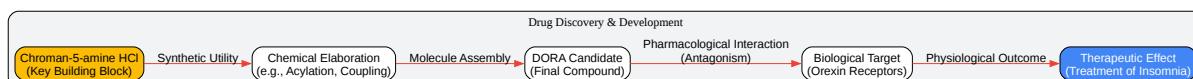
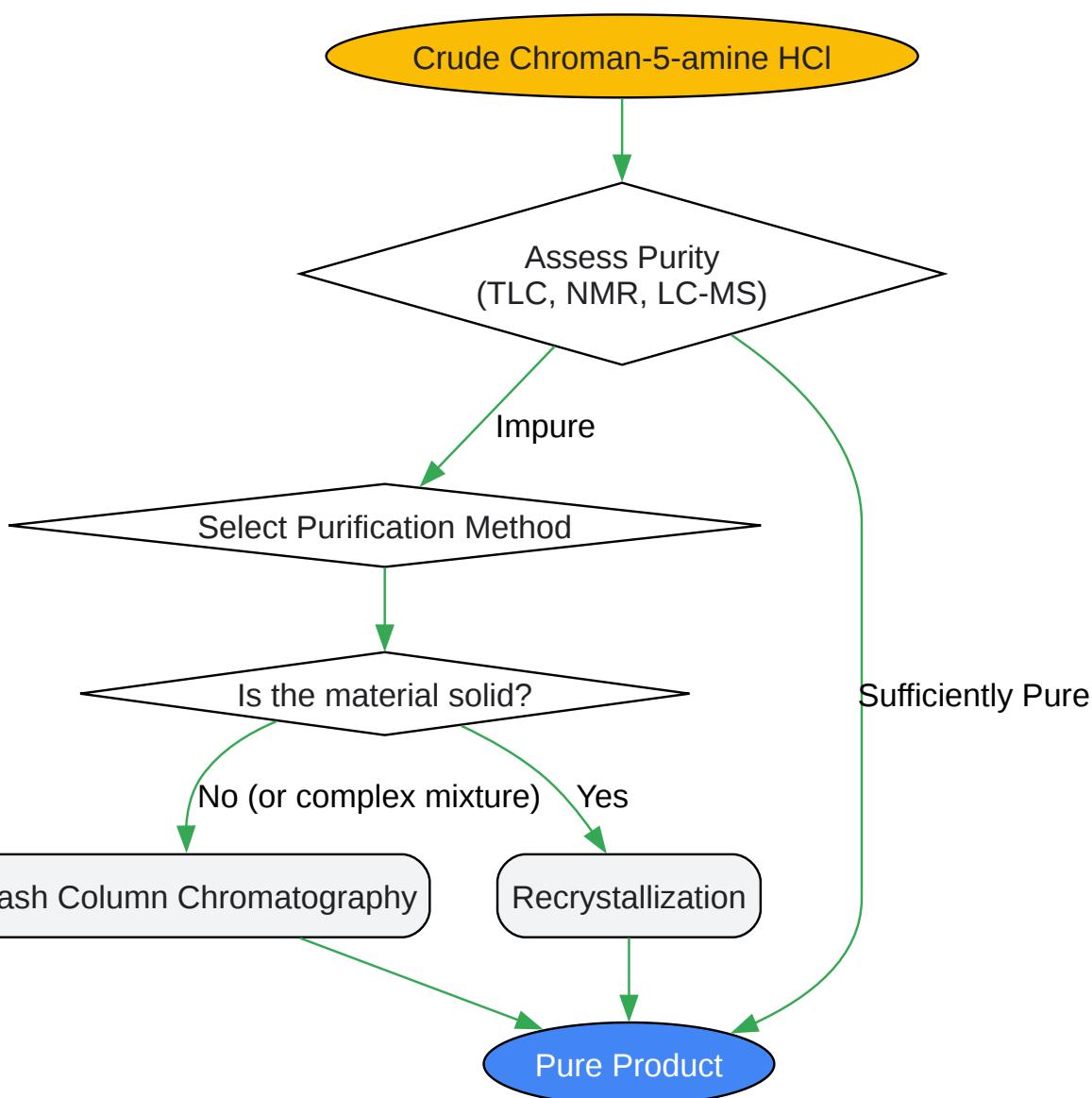
## Structural Characterization

While specific spectral data is dependent on the supplier, standard analytical techniques are used to confirm the identity and purity of **Chroman-5-amine** hydrochloride.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the diastereotopic protons of the

two methylene groups in the dihydropyran ring, and a broad signal for the amine protons.  $^{13}\text{C}$  NMR would confirm the presence of the nine carbon atoms in their respective chemical environments.


- Mass Spectrometry (MS): Mass spectral analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would show a prominent ion peak corresponding to the free base  $[\text{M}+\text{H}]^+$  at approximately 150.09 m/z.
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine salt, C-H stretches (aromatic and aliphatic), and C-O-C stretching of the ether linkage.



## Section 2: Synthesis and Purification

The reliable synthesis and rigorous purification of **Chroman-5-amine** hydrochloride are critical for its successful use in subsequent multi-step synthetic campaigns, particularly in a drug discovery context where impurity profiles are tightly controlled.

### Synthetic Workflow

The most direct synthetic route involves the reduction of a nitro-aromatic precursor, a common and robust transformation in organic chemistry. The process begins with the commercially available 5-nitro-2H-chromene, which is reduced to the corresponding primary amine. This free base is then converted to its hydrochloride salt for improved stability and handling.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Chroman-5-amine hydrochloride | 1965309-15-2 [sigmaaldrich.com]
- 2. Chroman-5-amine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Chroman-5-amine hydrochloride properties and handling.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3037614#chroman-5-amine-hydrochloride-properties-and-handling>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)